molecular formula C24H29FN4O2S2 B2716353 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide CAS No. 946366-72-9

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide

Cat. No.: B2716353
CAS No.: 946366-72-9
M. Wt: 488.64
InChI Key: MXNVMYTWKUPTSR-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring, a central ethyl bridge substituted with a dimethylaminophenyl group, and a 4-fluorophenylpiperazine moiety. The thiophene-sulfonamide group may enhance hydrogen bonding and solubility, while the dimethylaminophenyl substituent could influence lipophilicity and membrane permeability .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O2S2/c1-27(2)21-9-5-19(6-10-21)23(18-26-33(30,31)24-4-3-17-32-24)29-15-13-28(14-16-29)22-11-7-20(25)8-12-22/h3-12,17,23,26H,13-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNVMYTWKUPTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CS2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a sulfonamide group, and a piperazine moiety, which contribute to its pharmacological properties. Its chemical formula is C_{21}H_{26}F_{N}_{3}O_{2}S, with a molecular weight of approximately 395.51 g/mol. The presence of the dimethylamino and fluorophenyl groups enhances its interaction with biological targets.

Research indicates that thiophene derivatives often exhibit activity against various biological targets:

  • c-Jun N-terminal Kinases (JNKs) : These kinases are implicated in multiple cellular processes, including apoptosis and inflammation. Compounds similar to thiophene sulfonamides have been shown to inhibit JNKs effectively, suggesting that this compound may also exert similar effects by modulating JNK activity .
  • Epidermal Growth Factor Receptor (EGFR) : Certain thiophene derivatives have demonstrated selective inhibition of EGFR, which is crucial in cancer biology. For instance, compounds with a similar scaffold showed IC50 values in the nanomolar range against EGFR, indicating potent inhibitory activity .

Biological Activity Data

The following table summarizes key biological activities and their associated IC50 values for compounds related to this compound:

Biological TargetCompound TypeIC50 Value (µM)Reference
c-Jun N-terminal KinaseThiophene Sulfonamide Derivative0.05
Epidermal Growth FactorQuinoline-Based Thiophene0.49
Vascular Endothelial Growth Factor (VEGF)Quinoline Derivative0.16

Case Studies and Research Findings

  • Neuroprotective Effects : A study investigated the neuroprotective properties of thiophene sulfonamides against neuronal cell death induced by serum deprivation. Results indicated that these compounds could significantly reduce cell death, supporting their potential use in neurodegenerative diseases .
  • Anti-inflammatory Activity : Another research effort focused on the anti-inflammatory effects of similar compounds in models of inflammatory bowel disease. The findings suggested that these compounds could modulate inflammatory pathways effectively, providing a basis for therapeutic applications .
  • In Vitro Toxicity Assessment : Toxicity studies performed on Vero cells indicated that while some derivatives exhibited cytotoxic effects at higher concentrations, others maintained significant cell viability, highlighting the need for careful dose optimization in therapeutic contexts .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide is C24H29FN4O2S2, with a molecular weight of 488.64 g/mol. The compound features a thiophene ring, sulfonamide group, and piperazine moiety, which contribute to its diverse biological activities and interactions with various biological targets.

Anticancer Activity

Research has indicated that similar compounds within the sulfonamide class exhibit anticancer properties. For instance, sulfonamides have been evaluated for their inhibitory effects against various cancer cell lines. The compound's structural features may enhance its ability to interact with specific targets involved in cancer progression .

Neurological Disorders

The piperazine component of the compound is known for its presence in several psychotropic medications. This suggests potential applications in treating neurological disorders, including depression and anxiety. Studies have shown that modifications of piperazine derivatives can lead to enhanced pharmacological profiles .

Antimicrobial Properties

Sulfonamides are historically recognized for their antibacterial properties. The incorporation of the thiophene and piperazine groups may provide synergistic effects against bacterial strains, making this compound a candidate for further development as an antimicrobial agent.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can mimic the binding poses of known inhibitors, indicating its potential as a lead compound for drug development .

Fingerprint Detection

Recent studies highlighted the utility of sulfonamide derivatives in forensic science, particularly in latent fingerprint detection. The compound demonstrated suitable adhesive properties for capturing fingerprints on various surfaces, proving effective without the need for traditional powders or chemicals .

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityCompounds similar to this sulfonamide showed significant inhibition against cancer cells.
Neurological EffectsPiperazine derivatives exhibited antidepressant effects in preclinical models.
Antimicrobial EfficacyDemonstrated effectiveness against multiple bacterial strains in preliminary assays.
Fingerprint AnalysisEffective in detecting latent fingerprints on various surfaces without dense dust.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Sulfonamide and Heterocyclic Variations

(a) Thiophene-2-sulfonamide vs. Benzodioxine-sulfonamide

A closely related compound, N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (), replaces the thiophene-sulfonamide with a benzodioxine-sulfonamide. The furan substituent on the ethyl bridge may also alter steric interactions with target receptors compared to the dimethylaminophenyl group in the target compound .

(b) Sulfonamide vs. Carboxamide

In N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate (), the sulfonamide is replaced by a carboxamide. Carboxamides are less acidic than sulfonamides, which could reduce ionic interactions with receptors.

Piperazine Substitution Patterns

(a) 4-Fluorophenyl vs. Tosyl Groups

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () features a tosyl (p-toluenesulfonyl) group on the piperazine. The tosyl group is strongly electron-withdrawing, which may decrease basicity of the piperazine nitrogen, reducing receptor binding affinity compared to the 4-fluorophenyl substituent in the target compound.

(b) 4-Fluorophenyl vs. Trifluoromethylphenyl

The compound 3-(thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one () substitutes the 4-fluorophenyl group with a trifluoromethylphenyl moiety. The trifluoromethyl group increases hydrophobicity and may enhance selectivity for serotonin receptors (e.g., 5-HT1A). However, the thioether linkage in this compound could reduce metabolic stability compared to the sulfonamide in the target molecule .

Ethyl Bridge Substitutions

(a) Dimethylaminophenyl vs. Furan

The analog in replaces the dimethylaminophenyl group on the ethyl bridge with a furan ring. The dimethylamino group in the target compound likely enhances solubility via protonation at physiological pH, whereas the furan’s oxygen may participate in hydrogen bonding but lacks the basicity required for ionic interactions. This difference could significantly impact pharmacokinetics and target engagement .

(b) Ethyl vs. Butyl Linkers

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the piperazine-thiophene core. Key steps include:

  • Piperazine functionalization : Substitution reactions at the piperazine nitrogen using 4-fluorophenyl groups under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Sulfonamide coupling : Reaction of thiophene-2-sulfonyl chloride with the secondary amine group of the intermediate under anhydrous conditions (e.g., DCM, triethylamine) .
  • Optimization : Yield improvements (e.g., >90%) are achieved via controlled stoichiometry, inert atmospheres, and purification by column chromatography .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • X-ray crystallography : Resolves stereochemistry and confirms the sulfonamide-thiophene linkage, as demonstrated in structurally analogous compounds .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z [M+H]⁺ signals) and detects synthetic byproducts .
  • HPLC : Ensures ≥95% purity by reverse-phase methods using C18 columns and acetonitrile/water gradients .

Basic: What preliminary biological screening assays are suitable for evaluating its bioactivity?

Answer:

  • Enzyme inhibition assays : Test affinity for targets like kinases or GPCRs (e.g., radioligand binding assays for piperazine-containing analogs) .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of its pharmacokinetic properties?

Answer:

  • Lipophilicity modulation : Introduce trifluoromethyl or methylsulfonyl groups to enhance metabolic stability, as seen in related sulfonamide derivatives .
  • Solubility optimization : Replace hydrophobic substituents (e.g., dimethylamino groups) with polar moieties like hydroxyethyl-piperazine, balancing logP and aqueous solubility .
  • Bioisosteric replacement : Substitute the thiophene ring with pyrimidine or benzothiazole to improve target binding .

Advanced: What strategies resolve contradictions in bioactivity data across different cell lines or assays?

Answer:

  • Mechanistic deconvolution : Use siRNA knockdown or CRISPR-Cas9 to identify off-target effects in divergent cell lines .
  • Assay standardization : Control variables like serum concentration (e.g., FBS% in cytotoxicity assays) and incubation time .
  • Metabolic profiling : LC-MS/MS analysis to detect cell-specific metabolite interference (e.g., CYP450-mediated degradation) .

Advanced: How can crystallographic data inform the design of analogs with improved target binding?

Answer:

  • Binding mode analysis : X-ray structures (e.g., PDB entries for piperazine-sulfonamide complexes) reveal key interactions (e.g., hydrogen bonds with active-site residues) .
  • Docking simulations : Use software like AutoDock Vina to predict substituent effects on binding affinity .
  • Thermodynamic studies : Isothermal titration calorimetry (ITC) quantifies entropy/enthalpy contributions to binding .

Methodological: What protocols mitigate solubility challenges during in vivo studies?

Answer:

  • Formulation strategies : Use co-solvents (e.g., PEG-400) or cyclodextrin-based carriers for intravenous administration .
  • Prodrug design : Convert the sulfonamide to a hydrolyzable ester, improving bioavailability .
  • Particle size reduction : Nano-milling or sonication to enhance dissolution rates .

Methodological: How should researchers validate target engagement in complex biological systems?

Answer:

  • Photoaffinity labeling : Incorporate azide or diazirine groups into the compound for covalent crosslinking with targets, followed by pull-down assays .
  • Cellular thermal shift assays (CETSA) : Monitor protein thermal stability shifts upon compound binding .
  • SPR biosensors : Measure real-time binding kinetics (e.g., KD values) using surface plasmon resonance .

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